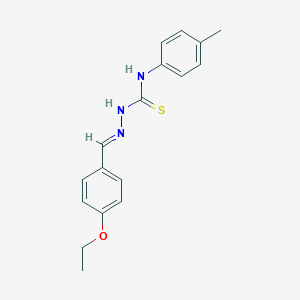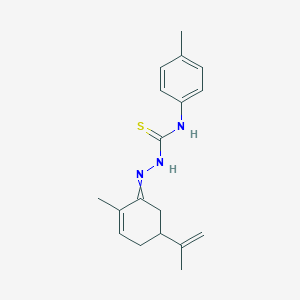![molecular formula C19H24N4S B323934 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA is a chemical compound with the molecular formula C17H20N4S. This compound is known for its unique structure, which combines a benzaldehyde moiety with a thiosemicarbazone group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA typically involves the reaction of 4-(diethylamino)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiosemicarbazone group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA include:
- 4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-phenylthiosemicarbazone These compounds share structural similarities but differ in their substituents, which can affect their chemical and biological properties. The unique combination of the diethylamino and thiosemicarbazone groups in this compound contributes to its distinct characteristics and potential applications .
Propiedades
Fórmula molecular |
C19H24N4S |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H24N4S/c1-4-23(5-2)18-11-9-16(10-12-18)14-20-22-19(24)21-17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H2,21,22,24)/b20-14+ |
Clave InChI |
SDUMVMBHAIQPDQ-XSFVSMFZSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(3-methylphenyl)thiourea](/img/structure/B323855.png)

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B323857.png)


![1-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323860.png)
![1-(4-methylphenyl)-3-[[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]thiourea](/img/structure/B323861.png)



![2-Methoxy-4-(2-{[(4-methylphenyl)amino]carbonothioyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B323867.png)

![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)
